2-{4-[5-cyano-3,3-dimethyl-8-(2-methylpropyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl]piperazin-1-yl}-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-{4-[5-cyano-3,3-dimethyl-8-(2-methylpropyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl]piperazin-1-yl}-N-(furan-2-ylmethyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, which includes a pyrano[3,4-c]pyridine core, a piperazine ring, and a furylmethylacetamide moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[5-cyano-3,3-dimethyl-8-(2-methylpropyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl]piperazin-1-yl}-N-(furan-2-ylmethyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrano[3,4-c]pyridine core: This can be achieved through a multi-step reaction sequence involving cyclization reactions.
Introduction of the piperazine ring: This step often involves nucleophilic substitution reactions.
Attachment of the furylmethylacetamide moiety: This is typically done through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{4-[5-cyano-3,3-dimethyl-8-(2-methylpropyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl]piperazin-1-yl}-N-(furan-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Pharmacology: It can be used to study the interactions between small molecules and biological targets.
Materials Science: The compound’s properties may be useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-{4-[5-cyano-3,3-dimethyl-8-(2-methylpropyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl]piperazin-1-yl}-N-(furan-2-ylmethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(5-cyano-8-isobutyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-1-piperazinyl]-N-(1,3-thiazol-2-yl)acetamide
- 2-[4-(5-cyano-8-isobutyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-1-piperazinyl]-N-(2-thienylmethyl)acetamide
Uniqueness
The uniqueness of 2-{4-[5-cyano-3,3-dimethyl-8-(2-methylpropyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl]piperazin-1-yl}-N-(furan-2-ylmethyl)acetamide lies in its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C26H35N5O3 |
---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
2-[4-[5-cyano-3,3-dimethyl-8-(2-methylpropyl)-1,4-dihydropyrano[3,4-c]pyridin-6-yl]piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C26H35N5O3/c1-18(2)12-23-22-17-34-26(3,4)13-20(22)21(14-27)25(29-23)31-9-7-30(8-10-31)16-24(32)28-15-19-6-5-11-33-19/h5-6,11,18H,7-10,12-13,15-17H2,1-4H3,(H,28,32) |
InChI Key |
ZSTGOKONIAVLHO-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=C2COC(CC2=C(C(=N1)N3CCN(CC3)CC(=O)NCC4=CC=CO4)C#N)(C)C |
Canonical SMILES |
CC(C)CC1=NC(=C(C2=C1COC(C2)(C)C)C#N)N3CCN(CC3)CC(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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